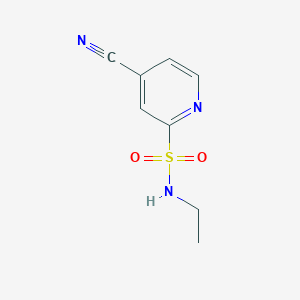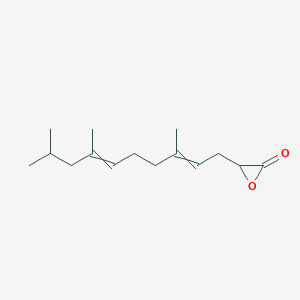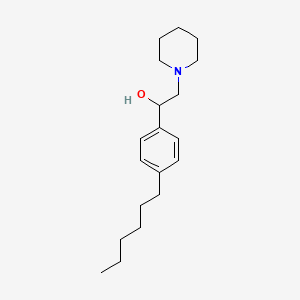
1-(4-Hexylphenyl)-2-piperidin-1-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hexylphenyl)-2-piperidin-1-ylethanol is an organic compound that belongs to the class of phenylpiperidines It is characterized by the presence of a hexyl group attached to the phenyl ring and a piperidine ring connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol typically involves the following steps:
Formation of 4-Hexylphenyl Grignard Reagent: The synthesis begins with the preparation of the Grignard reagent from 4-hexylbromobenzene and magnesium in anhydrous ether.
Addition to Piperidin-2-one: The Grignard reagent is then added to piperidin-2-one under controlled conditions to form the intermediate 1-(4-hexylphenyl)-2-piperidin-1-ylethanone.
Reduction: The intermediate is subsequently reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hexylphenyl)-2-piperidin-1-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 1-(4-Hexylphenyl)-2-piperidin-1-ylethanone.
Reduction: 1-(4-Hexylphenyl)-2-piperidin-1-ylethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(4-Hexylphenyl)-2-piperidin-1-ylethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Hexylphenyl)-2-piperidin-1-ylethanol involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Hexylphenyl)prop-2-en-1-one: This compound shares a similar phenyl ring structure with a hexyl group but differs in the presence of a prop-2-en-1-one moiety instead of the piperidine and ethanol groups.
2-(4-Hexylphenyl)benzothiophene: This compound has a benzothiophene core with a hexylphenyl substituent, differing in the heterocyclic structure.
Uniqueness
1-(4-Hexylphenyl)-2-piperidin-1-ylethanol is unique due to its combination of a piperidine ring and an ethanol moiety, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
63991-19-5 |
|---|---|
Formule moléculaire |
C19H31NO |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
1-(4-hexylphenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-6-9-17-10-12-18(13-11-17)19(21)16-20-14-7-5-8-15-20/h10-13,19,21H,2-9,14-16H2,1H3 |
Clé InChI |
NMDXVOOVAIVOFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C(CN2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


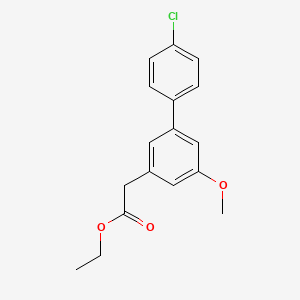



![3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13953582.png)
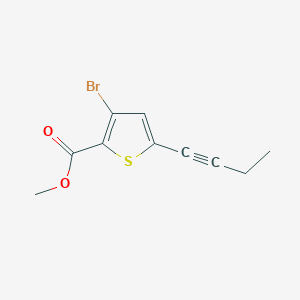
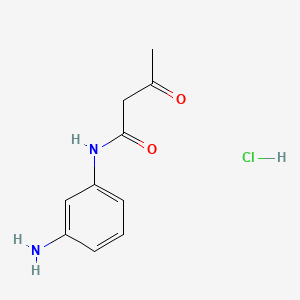
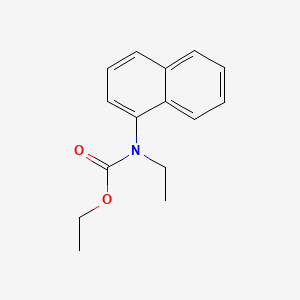

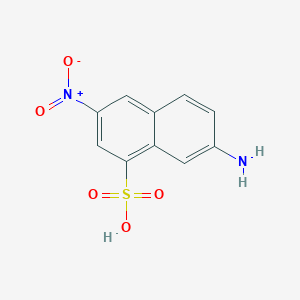
![(R)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13953642.png)
